molecular formula C25H25Cl2N2OP B2754750 (Z)-N'-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE CAS No. 202064-81-1

(Z)-N'-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE

Cat. No.: B2754750
CAS No.: 202064-81-1
M. Wt: 471.36
InChI Key: GVVUFBISDCVAMT-COOPMVRXSA-N
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Description

(Z)-N’-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dichloroethenyl group, followed by the introduction of the diphenylphosphoroso moiety and the benzenecarboximidamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichloro and diphenylphosphoroso groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in a variety of chemical transformations.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

In the industrial sector, (Z)-N’-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N’-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichlorvos: An organophosphate compound used as an insecticide.

    2,2-Dichloro-1,1,1-trifluoroethane: A refrigerant with similar dichloro groups.

    1,2-Dichloroethane: A simple dichloro compound used as a solvent.

Uniqueness

(Z)-N’-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.

Properties

IUPAC Name

N'-(2,2-dichloro-1-diphenylphosphorylethenyl)-N,N-diethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N2OP/c1-3-29(4-2)24(20-14-8-5-9-15-20)28-25(23(26)27)31(30,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3/b28-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVUFBISDCVAMT-COOPMVRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NC(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N\C(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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